Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate

Kinase inhibitor CHK2 Stereochemistry

tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate (CAS 1448850-59-6) is a single-enantiomer, N-Boc-protected heterocyclic building block comprising a quinazoline pharmacophore linked via a secondary amine to a (3S)-pyrrolidine scaffold. The quinazoline moiety is a recognized pharmacophore that engages the hinge region of numerous kinases, while the stereodefined (3S)-pyrrolidine ring provides a vector for downstream elaboration into ATP-competitive inhibitors, particularly of checkpoint kinase 2 (CHK2) and related serine/threonine kinases.

Molecular Formula C17H22N4O2
Molecular Weight 314.389
CAS No. 1448850-59-6
Cat. No. B2540409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate
CAS1448850-59-6
Molecular FormulaC17H22N4O2
Molecular Weight314.389
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-9-8-12(10-21)20-15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,19,20)/t12-/m0/s1
InChIKeyFYMPGBPHCBIAAO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate CAS 1448850-59-6 – Chiral Intermediate Overview for Kinase-Targeted Procurement


tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate (CAS 1448850-59-6) is a single-enantiomer, N-Boc-protected heterocyclic building block comprising a quinazoline pharmacophore linked via a secondary amine to a (3S)-pyrrolidine scaffold . The quinazoline moiety is a recognized pharmacophore that engages the hinge region of numerous kinases, while the stereodefined (3S)-pyrrolidine ring provides a vector for downstream elaboration into ATP-competitive inhibitors, particularly of checkpoint kinase 2 (CHK2) and related serine/threonine kinases [1]. Commercial availability as a solid with typical purity ≥95% and molecular weight 314.38 g/mol makes it a stockable intermediate for medicinal chemistry programs .

Why Generic Substitution of CAS 1448850-59-6 Fails: Stereochemistry and Protecting-Group Integrity


Generic replacement of tert-butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate with the (3R)-enantiomer, racemic mixture, or des-Boc analog introduces quantifiable risks to downstream synthesis and target engagement. The (S)-configuration at the pyrrolidine 3-position is critical for the binding orientation observed in co-crystal structures of 4-(pyrrolidin-3-ylamino)quinazoline-based CHK2 inhibitors (PDB: 2XM9), where the chiral center orients the ring nitrogen for subsequent functionalization [1]. Replacing the Boc protecting group with an unprotected amine (des-Boc) alters solubility, stability, and reactivity, compromising multi-step synthesis . These structural distinctions are not cosmetic; they directly control whether the intermediate can be reliably advanced to potent inhibitors (e.g., IC50 values in the low nanomolar range) or will produce inactive or poorly binding products [1].

Quantitative Differentiation Data for CAS 1448850-59-6 Against Closest Comparators


Enantiomeric Purity Confers Binding-Competent vs. Binding-Incompetent Intermediate for CHK2 Inhibitors

The (3S)-enantiomer of tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate is the bioactive stereochemistry mirrored in co-crystal structures of CHK2 inhibitors. The (3S)-configured pyrrolidine in the ligand bound to CHK2 (PDB: 2XM9) forms a hydrogen bond between the pyrrolidine NH and Glu308, an interaction that is stereochemically dependent [1]. While the parent Boc-protected compound is not directly assayed, the des-Boc (3S)-amine derived from it exhibits a binding mode that is precluded for the (3R)-enantiomer due to a steric clash with the glycine-rich loop predicted by molecular modeling [2]. No equivalent structural evidence supports productive binding for the (3R)-form.

Kinase inhibitor CHK2 Stereochemistry

Boc Protection Yields Superior Bench Stability vs. Free Amine Des-Boc Analog

The tert-butyl carbamate (Boc) protecting group confers significant storage and handling advantages over the des-Boc secondary amine N-[(3S)-pyrrolidin-3-yl]quinazolin-4-amine (CAS 1389310-32-0). Vendors specify long-term dry storage at ambient temperature for the Boc-protected compound, whereas the free amine is classified as harmful/irritant with hazard statements H302, H315, H319, H335 and requires more restrictive storage . The molecular weight increase from 214.27 g/mol (des-Boc) to 314.38 g/mol (Boc) reflects the protecting group that also improves organic solubility and chromatographic behavior during purification .

Intermediate stability Protecting group Shelf life

Enantiomeric Excess Determines Downstream CHK2 Inhibitor Yield and Potency Preservation

The (3S)-Boc intermediate is the direct precursor for potent CHK2 inhibitors such as CCT241533 (IC50 = 3 nM, Ki = 1.16 nM) . The absolute (S)-configuration at the pyrrolidine 3-position is retained through subsequent coupling steps; inversion or racemization at this center would lead to a diastereomeric final compound with >100-fold loss in CHK2 inhibition, as seen with related 4-aminopyrrolidine-quinazoline SAR series [1]. Commercial (3S)-Boc compound typically specifies ≥95% purity and a single enantiomer, while racemic or off-spec material introduces the inactive (R)-isomer as an impurity that is difficult to remove post-coupling .

Chiral purity Enantiomeric excess CHK2 inhibitor

Quinazoline-4-pyrrolidine Scaffold Selectivity Profile vs. Alternative Heterocyclic Cores

The 4-(pyrrolidin-3-ylamino)quinazoline motif provides a selectivity advantage over alternative hinge binders. In a series of 6-aryl substituted 4-pyrrolidineaminoquinazoline derivatives assessed as PI3Kδ inhibitors, the (S)-pyrrolidine substitution conferred sub-100 nM PI3Kδ inhibition with >50-fold selectivity over PI3Kα, PI3Kβ, and PI3Kγ isoforms [1]. By contrast, the corresponding piperidine analogs showed reduced selectivity and greater off-target PI3Kα inhibition. The (3S)-Boc intermediate provides the optimal starting point for building this selectivity profile [1].

Kinase selectivity Quinazoline Pyrrolidine scaffold

Optimal Deployment Scenarios for CAS 1448850-59-6 in Kinase Drug Discovery


Enantioselective Synthesis of CHK2 Inhibitors (CCT241533 Class)

The (3S)-Boc intermediate is the established starting material for CCT241533 and related CHK2 inhibitors with picomolar to low nanomolar Ki values [1]. Its stereochemical fidelity ensures that the final compound adopts the correct binding orientation in the CHK2 ATP pocket (PDB: 2XBJ, 2XM9). Use cases include DNA damage response oncology programs where selective CHK2 inhibition is desired over CHK1 (selectivity >63-fold) [1].

PI3Kδ-Selective Inhibitor Lead Generation

The quinazoline-(3S)-pyrrolidine core directly maps onto the pharmacophore for PI3Kδ-selective inhibitors. 6-Aryl substitution on the quinazoline ring, while retaining the (3S)-pyrrolidineamino group, produces PI3Kδ inhibitors with >50-fold isoform selectivity [2]. This scaffold is suitable for inflammation and B-cell malignancy programs requiring PI3Kδ selectivity over PI3Kα to avoid hyperglycemic side effects.

Fragment-to-Lead Chemistry with Orthogonal Boc Protection

The Boc protecting group enables selective deprotection under mild acidic conditions (TFA or HCl/dioxane) without affecting the quinazoline core or other base-sensitive functional groups introduced during fragment elaboration . This allows modular SAR exploration at the pyrrolidine nitrogen, a strategy employed in fragment-based CHK2 inhibitor optimization [1].

Scalable Intermediate for Parallel Library Synthesis

With a non-hazardous shipping classification and ambient storage stability, the (3S)-Boc intermediate is suited for parallel medicinal chemistry libraries . Multi-gram procurement supports array synthesis of 50–200 compounds targeting the quinazoline C-2, C-6, or C-7 positions while preserving the chiral pyrrolidine core, enabling rapid SAR for kinase or GPCR targets.

Quote Request

Request a Quote for tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.